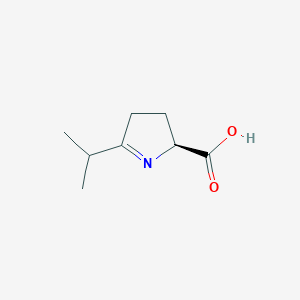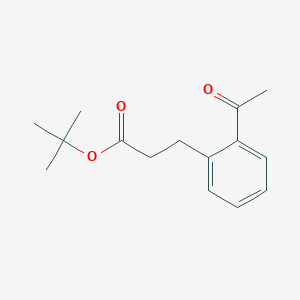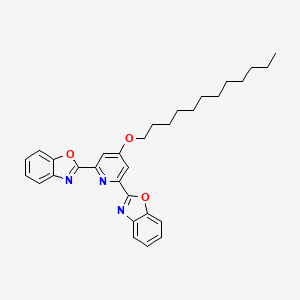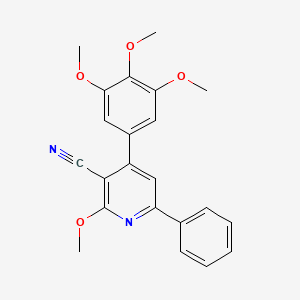![molecular formula C19H19Cl3O4 B12531788 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde CAS No. 656810-16-1](/img/structure/B12531788.png)
4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde is a complex organic compound known for its unique structure and properties It is characterized by the presence of multiple ether linkages and a benzaldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde typically involves multiple steps, starting with the preparation of 2,4,5-trichlorophenol. This intermediate is then reacted with propylene oxide to form 3-(2,4,5-trichlorophenoxy)propanol. Subsequent etherification with another equivalent of propylene oxide yields 3-[3-(2,4,5-trichlorophenoxy)propoxy]propanol. Finally, this intermediate undergoes a formylation reaction to introduce the benzaldehyde group, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzoic acid.
Reduction: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the trichlorophenoxy group can enhance its binding affinity and specificity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes.
Comparación Con Compuestos Similares
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound used as a herbicide.
6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine: Another compound with a similar trichlorophenoxy moiety.
Comparison: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde is unique due to its multiple ether linkages and the presence of a benzaldehyde group This structural complexity can confer distinct chemical and biological properties compared to simpler analogs like 2,4,5-Trichlorophenoxyacetic acid
Propiedades
Número CAS |
656810-16-1 |
|---|---|
Fórmula molecular |
C19H19Cl3O4 |
Peso molecular |
417.7 g/mol |
Nombre IUPAC |
4-[3-[3-(2,4,5-trichlorophenoxy)propoxy]propoxy]benzaldehyde |
InChI |
InChI=1S/C19H19Cl3O4/c20-16-11-18(22)19(12-17(16)21)26-10-2-8-24-7-1-9-25-15-5-3-14(13-23)4-6-15/h3-6,11-13H,1-2,7-10H2 |
Clave InChI |
FCGNAAGDFOJBGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)OCCCOCCCOC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531710.png)
![Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-](/img/structure/B12531716.png)
![4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol](/img/structure/B12531717.png)

![5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531728.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide](/img/structure/B12531732.png)


![Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-](/img/structure/B12531750.png)


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)
